molecular formula C15H15BrN2OS B2988436 (5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 477546-35-3

(5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2988436
CAS No.: 477546-35-3
M. Wt: 351.26
InChI Key: IEFSLMPHJGQQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15BrN2OS and its molecular weight is 351.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Properties

Researchers have synthesized derivatives with bromine and evaluated their in vitro antioxidant activities. Compounds with phenolic rings and hydroxyl groups have shown effective antioxidant power, indicating their potential as molecules with antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Acetylcholinesterase Inhibitors

A novel series of arylisoxazole-phenylpiperazines designed and synthesized showed significant inhibitory activity towards acetylcholinesterase, suggesting potential applications in treating diseases associated with cholinergic dysfunction (Saeedi et al., 2019).

Antifungal Activity

The synthesis of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives demonstrated promising antifungal activity, suggesting the potential of these compounds for development into antifungal agents (Lv et al., 2013).

Anti-inflammatory Activity

Compounds synthesized from gallic acid derivatives showed good anti-inflammatory activity in in vivo models, indicating their potential for development into anti-inflammatory drugs (Arunkumar et al., 2009).

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS/c16-14-7-6-13(20-14)15(19)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFSLMPHJGQQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.